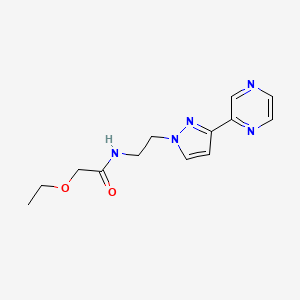

![molecular formula C14H21ClN2O3 B2376179 2-[(3-氯-1-金刚烷基)氨基甲酰氨基]乙酸甲酯 CAS No. 438481-30-2](/img/structure/B2376179.png)

2-[(3-氯-1-金刚烷基)氨基甲酰氨基]乙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

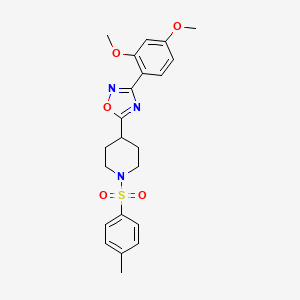

“Methyl 2-[(3-chloro-1-adamantyl)carbamoylamino]acetate” is a chemical compound that contains an adamantyl group . Adamantane is a highly symmetrical alicyclic hydrocarbon composed of ten sp3 carbons and 16 hydrogens . It is bulky, rigid, and hydrophobic, and shows characteristic features such as transparency in the UV region and good chemical and thermal stability .

Synthesis Analysis

The synthesis of adamantyl-substituted polymers involves typical polymer reactions of introducing adamantyl groups into existing polymers and the polymerization of monomers bearing pendant adamantyl groups . The addition polymerization of adamantyl-containing vinyl monomers such as α-olefins, acetylenes, (meth)acrylates, (meth)acrylamides, vinyl ethers, 1,3-dienes, and styrenes is described . A variety of vinyl monomers are capable of undergoing living anionic polymerization to afford polymers with predictable molecular weights and narrow molecular weight distributions .Molecular Structure Analysis

Adamantane, which is a part of the compound, is a highly symmetrical alicyclic hydrocarbon composed of ten sp3 carbons and 16 hydrogens . It possesses a small strain energy derived from the fixed chair-form conformations of the fused cyclohexane rings . The tetrahedral (Td) symmetry and spherical structure of the adamantane molecule leads to easy sublimation due to the low intermolecular forces .Chemical Reactions Analysis

The introduction of adamantyl groups into existing polymers and the polymerization of monomers bearing pendant adamantyl groups are typical reactions involved in the synthesis of adamantyl-substituted polymers . In several cases, the introduced adamantyl groups afford steric hindrance to prevent side reactions and control the addition modes of the polymerization .Physical And Chemical Properties Analysis

Adamantane, which is a part of the compound, is bulky, rigid, and hydrophobic . It shows characteristic features such as transparency in the UV region and good chemical and thermal stability . The resulting adamantyl-substituted polymers show extremely high glass transition temperatures and high thermal stability derived from the stiff adamantyl substituents compared with the corresponding parent polymers .科学研究应用

化学合成和反应

- 包括与 2-[(3-氯-1-金刚烷基)氨基甲酰氨基]乙酸甲酯类似的甲基金刚烷衍生物已被用于各种化学反应中。例如,甲基金刚烷-1-羧酸甲酯和甲基(1-金刚烷基)乙酸甲酯与乙腈反应生成不同的腈和乙酰胺衍生物 (Shiryaev 等人,2015)。

- 类似的化合物已被用于合成新型的 4-氧代-1,3-噻唑烷、2-氧代氮杂环丁烷和 5-氧代咪唑啉,它们显示出抗菌性能 (Desai 等人,2001)。

材料科学与聚合物研究

- 金刚烷基衍生物被用于材料科学领域,特别是在聚合物研究中。例如,(1-金刚烷基)甲基缩水甘油醚是一种用于阴离子聚合的多功能单体,用于控制聚合物的热性能和溶解度曲线 (Moers 等人,2014)。

生物催化应用

- 某些金刚烷化合物,如 2-(1-金刚烷基乙酸甲酯),已被研究用于生物催化应用。通过使用带有乙酸盐和异丁酸酯导向基团的底物工程,细胞色素 P450 酶 CYP101B1 在氧化未活化的金刚烷 C-H 键方面的效率得到了显着提高 (Sarkar 等人,2016)。

抗菌和抗微生物研究

- 类似于 2-[(3-氯-1-金刚烷基)氨基甲酰氨基]乙酸甲酯的化合物已被合成并评估了其抗菌和抗微生物性能。此类化合物,包括 N'-杂芳亚甲基-1-金刚烷基碳酰肼和金刚烷基恶二唑啉,表现出有效的广谱抗菌活性 (El-Emam 等人,2012)。

药物中间体

- 结构上与 2-[(3-氯-1-金刚烷基)氨基甲酰氨基]乙酸甲酯相关的化合物,如 3-氯磺酰基-噻吩-2-甲酸甲酯,可作为生产药物和除草剂的中间体 (王天贵,2006)。

未来方向

The synthesis of adamantyl-substituted polymers is a promising area of research due to the unique properties of adamantane . The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

作用机制

Target of Action

Adamantane derivatives are known to interact with various biological targets, including ion channels, enzymes, and receptors .

Mode of Action

The carbamoylamino group may form hydrogen bonds with its targets, leading to changes in their function .

Biochemical Pathways

Adamantane derivatives have been reported to influence several biochemical pathways, depending on their specific functional groups .

Pharmacokinetics

Adamantane derivatives are generally known for their good bioavailability due to their lipophilic nature .

Result of Action

Adamantane derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects .

属性

IUPAC Name |

methyl 2-[(3-chloro-1-adamantyl)carbamoylamino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN2O3/c1-20-11(18)7-16-12(19)17-14-5-9-2-10(6-14)4-13(15,3-9)8-14/h9-10H,2-8H2,1H3,(H2,16,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTDFHAVNYPCSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(=O)NC12CC3CC(C1)CC(C3)(C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[(3-chloro-1-adamantyl)carbamoylamino]acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(pyridin-3-ylmethyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2376099.png)

![3-Methyl-8-[(3-methylphenyl)methylsulfanyl]-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2376100.png)

![morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B2376103.png)

![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/no-structure.png)

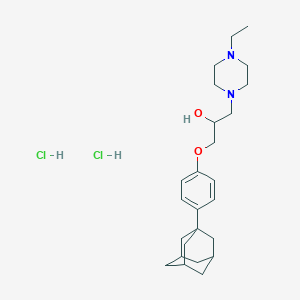

![3-[5-Bromo-2-(difluoromethoxy)phenyl]-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]propan-1-one hydrochloride](/img/structure/B2376107.png)

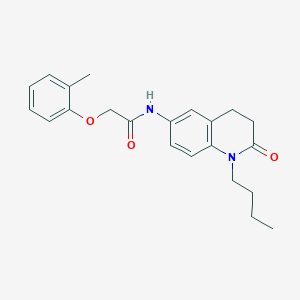

![N-(4-methoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2376112.png)

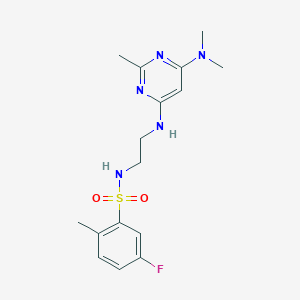

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2376117.png)

![N-(2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2376118.png)

![7-methyl-3-(4-phenethylpiperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2376119.png)